4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
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Overview
Description
4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a versatile scaffold in medicinal chemistry, and a sulfonamide group, which is commonly found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core can then be functionalized with various substituents, including the isobutyl group and the sulfonamide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to convert the quinoline core to dihydroquinoline derivatives.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinone derivatives
Reduction: : Dihydroquinoline derivatives
Substitution: : Various substituted sulfonamides
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the biological activity of quinoline derivatives.
Medicine: : Investigating the compound's potential as a therapeutic agent.
Industry: : Use in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if used as a therapeutic agent, it might interact with enzymes or receptors in the body, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound can be compared with other quinoline derivatives and sulfonamide-containing compounds. Similar compounds include:
Quinoline derivatives: : Used in various pharmaceuticals and research applications.
Sulfonamide derivatives: : Commonly found in antibiotics and other drugs.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-28-21-10-8-19(12-16(21)4)29(26,27)23-18-7-9-20-17(13-18)6-11-22(25)24(20)14-15(2)3/h7-10,12-13,15,23H,5-6,11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULOJUKQQKAYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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